An In-Depth Technical Guide to 4-Bromo-3-ethynylphenol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-Bromo-3-ethynylphenol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 4-Bromo-3-ethynylphenol. As a novel derivative, this document compiles predicted data based on the well-established chemistry of its constituent functional groups: a phenol, a bromine atom, and an ethynyl group. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into its synthesis, characterization, and potential applications as a modulator of key cellular signaling pathways.
Chemical and Physical Properties
The chemical and physical properties of 4-Bromo-3-ethynylphenol are predicted based on the known characteristics of structurally similar compounds. These predicted values provide a baseline for experimental design and characterization.
| Property | Predicted Value |
| Molecular Formula | C₈H₅BrO |
| Molecular Weight | 197.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 75-85 °C (estimated) |
| Boiling Point | > 250 °C (decomposes, estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. |
| pKa (Phenolic Hydroxyl) | ~8.5-9.5 (estimated) |
Proposed Synthesis
A plausible and efficient synthetic route for 4-Bromo-3-ethynylphenol is proposed via a Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This method offers high yields and functional group tolerance. The proposed multi-step synthesis starts from the commercially available 3-iodophenol.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-Bromo-3-ethynylphenol.
Detailed Experimental Protocols
Step 1: Regioselective Bromination of 3-Iodophenol to 4-Bromo-3-iodophenol
A regioselective bromination of 3-iodophenol is proposed to yield the key intermediate, 4-bromo-3-iodophenol. Methods for regioselective bromination of phenols often utilize reagents like N-Bromosuccinimide (NBS) in a suitable solvent system to favor para-bromination.[3]
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Reagents: 3-Iodophenol[4], N-Bromosuccinimide (NBS), Acetonitrile.
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Procedure: To a solution of 3-iodophenol (1.0 eq) in acetonitrile at 0 °C, N-Bromosuccinimide (1.05 eq) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-bromo-3-iodophenol.
Step 2: Protection of the Phenolic Hydroxyl Group
To prevent interference during the subsequent coupling reaction, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
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Reagents: 4-Bromo-3-iodophenol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM).
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Procedure: To a solution of 4-bromo-3-iodophenol (1.0 eq) and imidazole (1.5 eq) in dry DCM, TBDMSCl (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until complete. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Sonogashira Coupling with Trimethylsilylacetylene
The protected di-halogenated phenol undergoes a selective Sonogashira coupling at the more reactive iodo-position.[5]
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Reagents: Protected 4-bromo-3-iodophenol, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).
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Procedure: A mixture of the protected 4-bromo-3-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and TEA is degassed with argon. Trimethylsilylacetylene (1.5 eq) is then added, and the reaction mixture is stirred at room temperature. After completion, the solvent is evaporated, and the residue is purified by column chromatography.
Step 4: Deprotection of the Ethynyl and Hydroxyl Groups
The final step involves the removal of the trimethylsilyl (TMS) and TBDMS protecting groups to yield the target compound.[6]
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Reagents: Protected 4-Bromo-3-((trimethylsilyl)ethynyl)phenol, Tetrabutylammonium fluoride (TBAF), THF.
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Procedure: To a solution of the protected compound in THF, a solution of TBAF (1.0 M in THF, 2.2 eq) is added at 0 °C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield 4-Bromo-3-ethynylphenol.
Predicted Spectroscopic Data
The predicted spectroscopic data provides a reference for the characterization of 4-Bromo-3-ethynylphenol.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.5 (d, J ≈ 2 Hz, 1H, H-2), ~7.3 (dd, J ≈ 8.5, 2 Hz, 1H, H-6), ~6.9 (d, J ≈ 8.5 Hz, 1H, H-5), ~5.5 (s, 1H, OH), ~3.3 (s, 1H, C≡CH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~154 (C-1), ~135 (C-6), ~132 (C-2), ~125 (C-4), ~118 (C-5), ~115 (C-3), ~83 (C≡CH), ~80 (-C≡CH) |
| IR Spectroscopy (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~800 (C-Br stretch) |
Potential Biological Activity and Applications in Drug Development
Phenolic compounds, including bromophenols, are known to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anticancer effects.[7][8] The introduction of an ethynyl group can further modulate the biological profile of a molecule, often enhancing its potency and metabolic stability.
Modulation of Cellular Signaling Pathways
Polyphenolic compounds have been shown to interact with and modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
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MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is a hallmark of many cancers.[7] Polyphenols have been reported to exert anticancer effects by modulating the MAPK pathway.[11] 4-Bromo-3-ethynylphenol, as a phenolic compound, could potentially influence this pathway, making it a candidate for further investigation in cancer research.
Caption: Potential modulation of the MAPK signaling pathway.
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Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of cellular defense against oxidative stress.[12][13] Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.[14] Phenolic compounds are known to be potent activators of the Nrf2 pathway. The antioxidant potential of 4-Bromo-3-ethynylphenol could be mediated through the activation of this protective pathway, suggesting its utility in diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammation.
Conclusion
This technical guide provides a predictive yet comprehensive overview of 4-Bromo-3-ethynylphenol, a compound of interest for medicinal chemistry and drug discovery. The proposed synthetic route offers a practical approach for its preparation, while the predicted chemical and spectroscopic data will aid in its characterization. The potential for this molecule to modulate critical signaling pathways like MAPK and Nrf2 highlights its promise as a lead compound for the development of novel therapeutics. Further experimental validation of the data presented herein is warranted to fully elucidate the chemical and biological profile of 4-Bromo-3-ethynylphenol.
References
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